2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound that features a brominated methoxyphenoxy group and a pyridinylmethylidene acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Methoxyphenoxy Intermediate: This step involves the bromination of 2-methoxyphenol to yield 4-bromo-2-methoxyphenol.
Acetohydrazide Formation: The intermediate is then reacted with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is condensed with pyridine-4-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 2-(4-bromo-2-methoxyphenoxy)ethylamine.
Substitution: Formation of 2-(4-azido-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a particular metabolite .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
Compared to similar compounds, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both a brominated methoxyphenoxy group and a pyridinylmethylidene acetohydrazide moiety. These features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14BrN3O3 |
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Molecular Weight |
364.19 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O3/c1-21-14-8-12(16)2-3-13(14)22-10-15(20)19-18-9-11-4-6-17-7-5-11/h2-9H,10H2,1H3,(H,19,20)/b18-9+ |
InChI Key |
WUKPZHGDHYWFPY-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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